molecular formula C10H10N2O B102101 2-(Aminomethyl)quinolin-8-ol CAS No. 17018-81-4

2-(Aminomethyl)quinolin-8-ol

Cat. No.: B102101
CAS No.: 17018-81-4
M. Wt: 174.2 g/mol
InChI Key: CKRNQNYGXBRTOB-UHFFFAOYSA-N
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Description

2-(Aminomethyl)quinolin-8-ol is a compound that belongs to the quinoline family, which is characterized by a bicyclic structure containing a benzene ring fused with a pyridine ring. This compound has a molecular formula of C10H10N2O and a molecular weight of 174.2 g/mol . Quinoline derivatives, including this compound, are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 2-(Aminomethyl)quinolin-8-ol, can be achieved through various classical and modern synthetic routes. Some of the well-known classical methods include the Skraup synthesis, Friedländer synthesis, and Doebner-Miller synthesis . These methods typically involve the condensation of aniline derivatives with carbonyl compounds under acidic conditions, followed by cyclization and oxidation steps.

In recent years, modern synthetic methods such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols have been developed to improve the efficiency and environmental sustainability of quinoline synthesis .

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route and reaction conditions depends on factors such as cost, availability of starting materials, and desired properties of the final product .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(aminomethyl)quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-6-8-5-4-7-2-1-3-9(13)10(7)12-8/h1-5,13H,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRNQNYGXBRTOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344856
Record name 2-(aminomethyl)quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17018-81-4
Record name 2-(aminomethyl)quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

8-Hydroxy-quinoline-2-carboxaldehyde oxime D1 (167 mg, 0.888 mmol) and MeOH (50 mL) was treated under hydrogenolysis conditions (atmospheric H2, catalytic 10% Pd/carbon) at RT. After 4 h, the catalyst was filtered off and the volatiles removed which afforded 2-aminomethyl-quinolin-8-ol E1 as a light brown solid (126 mg, 82%); spectral data of this compound are given in Table 2.
Quantity
167 mg
Type
reactant
Reaction Step One
Name
Pd carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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